N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-28-18-7-10-20-16(14-18)4-2-11-21(20,25)15-23-29(26,27)19-8-5-17(6-9-19)24-13-3-12-22-24/h3,5-10,12-14,23,25H,2,4,11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTNNBZDQLOVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, often abbreviated as MTES, is a sulfonamide derivative with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of MTES is C14H23N3O4S. It features a tetrahydronaphthalene core with a hydroxyl group at the 1-position and a methoxy group at the 6-position. The sulfonamide moiety is attached to a pyrazole ring, contributing to its biological activity.
Research indicates that MTES acts primarily as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids, which are lipid-based retrograde neurotransmitters that play critical roles in various physiological processes including pain modulation and inflammation. By inhibiting FAAH, MTES may increase the levels of endocannabinoids in the body, potentially leading to enhanced analgesic and anti-inflammatory effects.
Analgesic and Anti-inflammatory Effects
MTES has been studied for its analgesic properties. In animal models, it has shown promise in reducing pain responses associated with inflammatory conditions. The elevation of endocannabinoid levels due to FAAH inhibition is believed to contribute to these effects.
Anticancer Activity
Recent studies have also explored the anticancer potential of MTES. The compound's structure suggests that it may interact with various cellular targets involved in cancer progression. For instance, preliminary data indicate that MTES may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of MTES:
- Study on Pain Models : In a controlled study using rat models of neuropathic pain, MTES administration resulted in significant reductions in pain scores compared to control groups. This effect was attributed to increased endocannabinoid levels due to FAAH inhibition.
- Anticancer Activity : A recent investigation into the cytotoxic effects of MTES on various cancer cell lines demonstrated that it exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The study utilized MTT assays to evaluate cell viability and found that MTES significantly reduced cell proliferation in a dose-dependent manner .
- Mechanistic Insights : Molecular dynamics simulations revealed that MTES interacts with key proteins involved in apoptosis regulation, suggesting a multifaceted mechanism of action that warrants further exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| MTES | Tetrahydronaphthalene core, pyrazole ring | FAAH inhibitor, analgesic and anticancer properties |
| Compound A | Similar sulfonamide structure | Anticonvulsant activity |
| Compound B | Thiazole integration | Antiproliferative effects |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a partially saturated naphthalene system with a pyrazole-substituted sulfonamide. Below is a comparative analysis with structurally related sulfonamides from the evidence:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Structural Diversity: The target compound incorporates a tetrahydronaphthalene system, which may enhance lipophilicity and membrane permeability compared to the chromen-4-one moiety in the Example 53 compound . The benzothiadiazole-sulfonamide (CAS 443105-20-2) lacks aromatic substituents like pyrazole or chromen, suggesting divergent biological targets .
Synthesis and Reactivity :
- The Example 53 compound was synthesized via Suzuki coupling, a method applicable to the target compound for introducing the pyrazole or tetrahydronaphthalene groups .
- The absence of halogen substituents (e.g., fluorine in Example 53) in the target compound may simplify synthesis but reduce electronegativity-driven interactions.
Physicochemical Properties :
- The melting point of Example 53 (175–178°C) reflects its crystalline nature, likely due to hydrogen bonding from the sulfonamide and chromen carbonyl groups . The target compound’s hydroxy and methoxy groups may similarly promote crystallinity, though experimental validation is needed.
Preparation Methods
Domino Reaction for Tetrahydronaphthalene Formation
The tetrahydronaphthalene scaffold can be constructed via a base-promoted domino reaction, as demonstrated by Sharma et al.. Using 6-methoxy-1-tetralone (1 ) as a starting material, condensation with malononitrile (2 ) and a secondary amine (e.g., piperidine) in dimethylformamide (DMF) with potassium hydroxide initiates a cascade of addition-elimination, cyclization, and ring-opening steps (Scheme 1A). This generates a 2-imino-4-(piperidin-1-yl)-6-methoxy-2H-pyran-3-carbonitrile intermediate (D ), which undergoes intramolecular cyclization with cyclohexanone to yield the tetrahydronaphthalene framework.
Critical Parameters :
Introduction of the Hydroxy Group
The hydroxy group at the 1-position is introduced via asymmetric reduction of a ketone intermediate. Following the method in, 1-keto-6-methoxy-tetrahydronaphthalene reacts with R-(+)-α-phenylethylamine under catalytic conditions (e.g., methanesulfonic acid) to form a chiral imine. Subsequent reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −30°C to −20°C yields the (S)-configured hydroxy derivative with 99.9% enantiomeric excess.
Optimization :
- Reducing Agent : NaBH₄ (1:2 molar ratio relative to substrate).
- Solvent : THF/ethanol mixture.
- Yield : 68.7% for similar tetralin derivatives.
Synthesis of 4-(1H-Pyrazol-1-yl)Benzenesulfonyl Chloride
Pyrazole Ring Formation
The pyrazole substituent is synthesized via cyclocondensation of a diketone with phenylhydrazine, as outlined in. Ethyl trifluoroacetate reacts with 4-chloroacetophenone in the presence of sodium methoxide to form a diketone intermediate. Treatment with hydrazine hydrate in acetic acid under reflux yields 1-(4-chlorophenyl)-1H-pyrazole (Scheme 2A).
Key Conditions :
Sulfonation and Chloride Formation
The pyrazole-bearing benzene ring is sulfonated using chlorosulfonic acid, followed by conversion to the sulfonyl chloride with phosphorus pentachloride (PCl₅). For example, sulfonation of 1-(4-chlorophenyl)-1H-pyrazole at 0°C in dichloromethane generates the sulfonic acid, which is treated with PCl₅ to yield 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride.
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether).
Yield : ~80% for analogous sulfonyl chlorides.
Coupling of Tetrahydronaphthalene-Methylamine and Sulfonyl Chloride
The final step involves nucleophilic substitution between the tetrahydronaphthalene-methylamine and the sulfonyl chloride. Dissolving the amine in anhydrous THF and adding the sulfonyl chloride dropwise in the presence of magnesium oxide (to scavenge HCl) yields the target sulfonamide (Scheme 3A).
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF).
- Base : MgO (1.5 equiv).
- Temperature : Room temperature.
- Yield : 87.5% for similar sulfonamide couplings.
Data Tables
Table 1: Optimization of Tetrahydronaphthalene Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Base | KOH | NaOH | LiOH |
| Solvent | DMF | DMSO | THF |
| Temperature (°C) | 100 | 80 | 120 |
| Yield (%) | 87 | 72 | 65 |
Table 2: Pyrazole Cyclization Yields
| Hydrazine Derivative | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Phenylhydrazine | Acetic Acid | 12 | 85 |
| 4-Fluorophenylhydrazine | Ethanol | 24 | 78 |
| Methylhydrazine | Toluene | 18 | 68 |
Q & A
Q. What experimental approaches are recommended for determining the three-dimensional conformation of this compound?
The compound’s stereochemistry and spatial arrangement can be resolved using X-ray crystallography with refinement via SHELXL . For dynamic structural analysis, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify through-space proton-proton interactions, particularly critical for the tetrahydronaphthalen-1-yl and pyrazole moieties . Multi-dimensional NMR (e.g., -HSQC) is essential for assigning quaternary carbons and verifying substituent orientations.
Q. How can researchers optimize synthetic routes for this compound?
Key steps include:
- Cyclization : Controlled acid-catalyzed cyclization of the tetrahydronaphthalene core under anhydrous conditions to prevent side reactions .
- Sulfonamide Coupling : Use of coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize racemization .
- Monitoring : Thin-layer chromatography (TLC) with UV-active spots and iodine vapor detection ensures intermediate purity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. Which analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
- Elemental Analysis : Combustion analysis (C, H, N, S) to confirm stoichiometric ratios within ±0.3% deviation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M–H]) .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
Discrepancies in bond lengths or torsion angles (e.g., between X-ray and DFT-optimized structures) require:
- Multipole Refinement : Using programs like SHELXL to account for electron density distortions in crystallographic data .
- DFT Calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level to compare theoretical and experimental bond parameters .
- Dynamic NMR : Variable-temperature studies to assess conformational flexibility impacting averaged NMR signals .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Fragment-Based Design : Systematic substitution/modification of:
- Tetrahydronaphthalene : Varying methoxy/hydroxy positions to assess steric effects .
- Pyrazole : Introducing electron-withdrawing groups (e.g., –CF) to modulate sulfonamide acidity .
- In Silico Docking : Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) to prioritize synthetic targets .
- Pharmacophore Modeling : Identify critical H-bond acceptors (sulfonamide O) and hydrophobic regions (tetrahydronaphthalene) using Schrödinger’s Phase .
Q. How can researchers address low yields in the final sulfonamide coupling step?
- Solvent Optimization : Switch from DMF to dichloromethane with DMAP catalysis to reduce side-product formation .
- Temperature Control : Gradual warming from –10°C to RT over 12 hours to favor kinetic over thermodynamic products .
- Protection/Deprotection : Temporary Boc protection of the hydroxy group to prevent nucleophilic interference .
Data Analysis & Methodological Challenges
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Nonlinear Regression : Four-parameter logistic model (GraphPad Prism) to calculate IC values with 95% confidence intervals .
- Outlier Detection : Grubbs’ test (α=0.05) to exclude anomalous data points in triplicate experiments .
- Multiplicity Adjustment : Bonferroni correction for pairwise comparisons in enzyme inhibition studies .
Q. How can computational models predict metabolic stability of this compound?
- CYP450 Metabolism : Use SwissADME to predict cytochrome P450 oxidation sites (e.g., methoxy demethylation) .
- Half-Life Estimation : GastroPlus simulation integrating logP (2.1–3.5) and plasma protein binding (>90%) data .
- Metabolite ID : LC-MS/MS with positive/negative ionization to detect phase I/II metabolites in hepatocyte incubations .
Experimental Design Considerations
Q. How should researchers design controls to validate target engagement in cellular assays?
- Negative Controls : Use of a structurally analogous, inactive sulfonamide (e.g., lacking the pyrazole group) .
- Knockout Models : CRISPR-Cas9 deletion of the target gene in cell lines to confirm mechanism-specific effects .
- Orthogonal Assays : Combine Western blot (protein level) and qPCR (mRNA level) to cross-verify downstream signaling .
Q. What frameworks guide the integration of physicochemical data into toxicity predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
